4-Iodo-1H-benzo[d][1,2,3]triazole
Description
Significance of Benzo[d]rsc.orgmdpi.comrsc.orgtriazole Scaffolds in Contemporary Organic Methodologies
The 1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole (BT) scaffold is a cornerstone in contemporary organic synthesis, prized for its stability, low cost, and remarkable versatility. rsc.orgscholaris.ca First reported as a synthetic auxiliary in 1980, its application has since expanded significantly. mdpi.com Benzotriazole's unique chemical nature allows it to function as both a weak acid and a weak base, and to exhibit both electron-donating and electron-accepting properties. mdpi.com This ambidextrous electronic character underpins its wide-ranging utility.
One of the most powerful applications of the benzotriazole (B28993) moiety is its role as an excellent leaving group. rsc.orgscholaris.camdpi.com It can be readily introduced into a molecule, activate it for a variety of transformations, and then be easily removed. rsc.org This "synthetic auxiliary" approach has been instrumental in the synthesis of complex molecules, including the construction of various monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. mdpi.com
Furthermore, benzotriazoles are pivotal in a multitude of chemical reactions. N-acylbenzotriazoles, for instance, are superior acylating agents for N-, O-, C-, and S-acylations, offering advantages over traditional acid chlorides. mdpi.com The benzotriazole methodology has been successfully employed in acylation, aroylation, and various substitution reactions. mdpi.com Beyond its role as a leaving group, the benzotriazole scaffold can also act as a precursor for radicals or carbanions, an electron donor, and a ligand in metal-catalyzed reactions, facilitating the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgtandfonline.com Its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. mdpi.commdpi.combeilstein-journals.orgorganic-chemistry.orgresearchgate.net
Strategic Importance of Halogenation, Specifically Iodination, in Functionalizing Heterocyclic Systems
Halogenation, and particularly iodination, is a fundamental strategy for the functionalization of heterocyclic compounds. Aromatic C-I bonds are exceptionally versatile synthetic handles in organic synthesis, often exhibiting superior reactivity compared to other carbon-halogen bonds. scielo.br Iodinated heterocycles are crucial building blocks for creating more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. scispace.com
The introduction of an iodine atom onto a heterocyclic ring, however, is not always straightforward. Direct electrophilic iodination can be challenging, especially for electron-deficient heterocycles, and often requires harsh conditions or yields mixtures of isomers. scielo.br Consequently, a variety of methods have been developed to achieve efficient and regioselective iodination. These include the use of potent iodinating reagents like N-iodosuccinimide (NIS) and molecular iodine in the presence of an oxidizing agent or a Lewis acid. scielo.br For substrates where direct iodination is ineffective or non-regioselective, alternative strategies such as deprotometalation followed by iodolysis have proven to be elegant solutions. The development of milder and more selective iodination protocols remains an active area of research, driven by the immense synthetic value of the resulting iodo-heterocycles. scispace.com
Research Trajectory and Potential of 4-Iodo-1H-benzo[d]rsc.orgmdpi.comrsc.orgtriazole as a Key Synthetic Intermediate
At the confluence of the versatile benzotriazole scaffold and the strategic importance of iodination lies 4-Iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole. This compound and its derivatives are emerging as highly valuable intermediates in organic synthesis. The iodine atom at the 4-position of the benzotriazole ring provides a reactive site for further molecular elaboration, most notably through cross-coupling reactions, while the triazole moiety retains its inherent chemical versatility.
The synthesis of N-substituted 4-iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazoles has been systematically explored. A general and effective method involves a diazotization-iodination sequence starting from the corresponding 4-aminobenzotriazole derivatives. rsc.org This procedure allows for the introduction of a variety of substituents on the triazole nitrogen, creating a library of functionalized building blocks.
The synthetic utility of these iodo-benzotriazole derivatives is significant. For example, they can serve as precursors for creating complex fused heterocyclic systems and for introducing the benzotriazole moiety into larger molecules through carbon-carbon bond formation. The presence of the iodine atom opens pathways to novel chemical space that would be inaccessible from the parent benzotriazole. The research trajectory indicates a growing interest in using these iodinated scaffolds to construct molecules with potential applications in materials science and medicinal chemistry.
Below is a table detailing examples of N-substituted 4-Iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole derivatives that have been synthesized, highlighting the versatility of the synthetic route.
| Compound Name | Structure | Yield (%) |
| 1-benzyl-4-iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole | 60 | |
| 4-iodo-1-(4-methoxybenzyl)-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole | 62 | |
| methyl 2-(4-iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazol-1-yl)acetate | ||
| 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazole | 52 | |
| Data sourced from a general procedure for the synthesis of 4-iodo-benzotriazole derivatives. rsc.org The yield for methyl 2-(4-iodo-1H-benzo[d] rsc.orgmdpi.comrsc.orgtriazol-1-yl)acetate was not specified in the source. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAXPOCPKLMZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Insights in Transformations Involving 4 Iodo 1h Benzo D 1 2 3 Triazole
Cross-Coupling Reactions of 4-Iodo-1H-benzo[d]scholaris.canih.govbeilstein-journals.orgtriazole
The carbon-iodine bond at the C-4 position is particularly amenable to oxidative addition, a key step in many palladium- and copper-catalyzed cross-coupling reactions. This has facilitated the development of robust methods for carbon-carbon and carbon-heteroatom bond formation.
The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds. In the context of 4-iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents. These reactions are typically catalyzed by palladium complexes, often in the presence of a phosphine (B1218219) ligand and a base. arkat-usa.orgnih.gov
Microwave-assisted Suzuki-Miyaura reactions have proven to be particularly efficient for the synthesis of 2-(hetero)aryl benzimidazoles, demonstrating the broad applicability of this methodology. arkat-usa.org The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. arkat-usa.org The choice of catalyst, ligand, and base can significantly influence the reaction efficiency and substrate scope. rsc.orgnih.gov For instance, the use of Pd(dppf)Cl2 has shown higher catalytic activity in certain cases compared to Pd(PPh3)2Cl2. rsc.org
| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole | Arylboronic acid | Pd(dppf)Cl2, K2CO3 | 4-Aryl-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole | Good to excellent | rsc.org |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl2, SPhos, Cs2CO3 | 1-Cyclohexyl-2-(p-tolyl)-1H-benzimidazole | High | arkat-usa.org |
The Sonogashira coupling provides a direct route for the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. researchgate.net The reaction of 4-iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole with terminal alkynes under Sonogashira conditions allows for the synthesis of 4-alkynyl-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazoles, which are valuable intermediates for further transformations. nih.gov
The standard mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. researchgate.net The use of NHC-Pd(II)-Allyl precatalysts has been shown to be efficient for the cross-coupling of α,β-unsaturated triazine esters with terminal alkynes under base and phosphine ligand-free conditions. nih.gov
Beyond Suzuki and Sonogashira couplings, the iodo-substituent at the C-4 position facilitates other important transformations. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net This method allows for the synthesis of 4-amino-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole derivatives by reacting 4-iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole with various primary or secondary amines. beilstein-journals.orgorganic-chemistry.org The choice of palladium catalyst and ligand, such as XPhos, is crucial for the success of these reactions. nih.govbeilstein-journals.org
The Negishi coupling utilizes organozinc reagents and a palladium or nickel catalyst to form carbon-carbon bonds. wikipedia.org This reaction offers a valuable alternative for coupling with a wide range of organic halides, including those where other methods might be less effective. wikipedia.orgnih.gov Similarly, the Stille coupling employs organotin reagents and a palladium catalyst, providing another versatile method for C-C bond formation. ethernet.edu.et
Nucleophilic Substitution Reactions at the C-4 Position
While less common than cross-coupling reactions, nucleophilic aromatic substitution (SNAr) at the C-4 position of 4-iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole can occur under specific conditions. The electron-withdrawing nature of the triazole ring can activate the C-4 position towards nucleophilic attack, particularly when further activated by other substituents on the benzene (B151609) ring. However, the high strength of the C-I bond often makes direct displacement challenging. Palladium-catalyzed nucleophilic substitution has been reported for the conversion of bromo-1,2,3-triazoles to functionalized triazoles. acs.org
Derivatization and Functionalization Strategies Utilizing the Iodine Moiety
The iodine atom in 4-iodo-1H-benzo[d] scholaris.canih.govbeilstein-journals.orgtriazole is a key functional group for a variety of derivatization strategies beyond cross-coupling reactions.
In the synthesis of multi-functionalized benzotriazole (B28993) derivatives, regioselectivity is a critical consideration. When other reactive sites are present on the benzotriazole core, the choice of reaction conditions can direct the functionalization to the desired position. For instance, in the presence of other C-H bonds, directed C-H functionalization reactions can be employed to achieve high regioselectivity. acs.orgdiva-portal.org The presence of a directing group can influence the site of metalation and subsequent functionalization. acs.org
Introduction of Diverse Heteroatom-Containing Functional Groups (e.g., N, O, S, Se)
The carbon-iodine (C-I) bond in 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole is amenable to cleavage and substitution, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These methods provide reliable pathways for forming carbon-heteroatom bonds, including C-N, C-O, C-S, and C-Se bonds.
Nitrogen Nucleophiles: The formation of C-N bonds is frequently accomplished via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling. nih.govcatalysis.blognih.govorganic-chemistry.org These reactions allow for the coupling of 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole with a wide array of primary and secondary amines, amides, and other nitrogen-containing heterocycles. The choice of catalyst (palladium or copper), ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific amine coupling partner. acsgcipr.orgnih.gov
Oxygen Nucleophiles: The synthesis of 4-alkoxy or 4-aryloxy benzotriazole derivatives can be achieved through Ullmann-type coupling reactions. These reactions typically employ a copper catalyst, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or N,N-dimethyl glycine, to facilitate the coupling of 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole with various alcohols or phenols.
Sulfur and Selenium Nucleophiles: The introduction of sulfur and selenium moieties is also predominantly achieved through copper-catalyzed cross-coupling reactions. rsc.org Thiols (R-SH) and selenols (R-SeH), or their corresponding disulfides and diselenides, can be coupled with 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole to furnish 4-thioether and 4-selenoether derivatives, respectively. researchgate.netnih.gov Recent methodologies have focused on using elemental sulfur or selenium powder in one-pot procedures. beilstein-journals.orgrsc.org For instance, copper-catalyzed C-S cross-coupling of thiophenols with aryl iodides has been shown to proceed efficiently in polar protic solvents without the need for additional ligands. rsc.org Similarly, protocols for the direct C-H arylselenation of heterocycles using selenium powder and aryl iodides have been developed, showcasing the versatility of these methods. nih.gov
The following interactive table summarizes representative conditions for the introduction of heteroatom functional groups onto an aryl iodide scaffold, which are applicable to 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole.
| Heteroatom | Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Nitrogen (N) | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | High | catalysis.blognih.gov |
| Nitrogen (N) | Ullmann Coupling | CuI / 1,10-Phenanthroline | K₂CO₃ or t-BuOK | DMF or DES | Good to High | nih.gov |
| Oxygen (O) | Ullmann Coupling | CuI / N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | Good to High | organic-chemistry.org |
| Sulfur (S) | Copper-Catalyzed Thiolation | CuI (ligand-free) | K₃PO₄ | DMSO | Good to Excellent | rsc.org |
| Selenium (Se) | Copper-Catalyzed Selenation | CuI / 1,10-Phenanthroline | K₂CO₃ | DMSO | Good | nih.govrsc.org |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and expanding their scope. The cross-coupling reactions involving 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole generally proceed through catalytic cycles involving the transition metal catalyst (e.g., palladium or copper).
Elucidation of Reaction Pathways and Transition States through Kinetic Studies
Kinetic studies are a powerful tool for probing reaction mechanisms, identifying rate-determining steps, and characterizing intermediates and transition states.
For palladium-catalyzed Buchwald-Hartwig amination , the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. catalysis.blog The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole to form an arylpalladium(II) iodide complex. This step is often the rate-determining step, particularly for less reactive aryl halides like chlorides and bromides. acs.org
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amido complex.
Reductive Elimination: The aryl and amino groups couple, leading to the formation of the C-N bond and the desired product. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
Kinetic investigations on the amination of aryl iodides have revealed that the reaction can be inhibited by the iodide ion produced as a byproduct. nih.gov This inhibition can sometimes be overcome by using solvent systems where the iodide salt precipitates, driving the reaction forward. nih.gov
For copper-catalyzed Ullmann-type reactions , the mechanism is more debated, with pathways involving Cu(I)/Cu(III) or radical intermediates being proposed. imperial.ac.ukamazonaws.comresearchgate.net Kinetic and spectroscopic studies on C-N and C-S coupling reactions suggest a mechanism that often involves an oxidative addition-reductive elimination pathway. rsc.orgresearchgate.net For the thiolation of aryl iodides, kinetic data, including Hammett plots, indicate that both the aryl iodide and the thiol are involved in the rate-determining step. rsc.org Computational studies suggest that a key intermediate is an anionic copper-thiolate complex, such as [Cu(SR)₂]⁻, which initiates the catalytic cycle by reacting with the aryl iodide. rsc.org
Role of the Iodine Substituent in Directing Reactivity and Regioselectivity
The iodine atom at the 4-position is not merely a placeholder for substitution but plays a crucial role in dictating the molecule's reactivity and the regioselectivity of its transformations. durgapurgovtcollege.ac.inwikipedia.orgyoutube.com
Reactivity: The high reactivity of 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole in cross-coupling reactions is directly attributable to the nature of the C-I bond. The bond dissociation energy decreases down the halogen group (C-F > C-Cl > C-Br > C-I). The relatively weak C-I bond makes it the most susceptible to oxidative addition by low-valent metal catalysts like Pd(0) and Cu(I). Consequently, reactions involving aryl iodides typically proceed under milder conditions (lower temperatures, lower catalyst loadings) and at faster rates compared to their bromo- or chloro-analogs. nih.govnih.gov
Halogen Bonding and the σ-Hole: Beyond simple bond strength, the iodine atom's electronic properties significantly influence its reactivity. The iodine atom possesses a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on its outermost surface along the extension of the C-I bond. rsc.orgwikipedia.org This electrophilic region can engage in a strong, highly directional, non-covalent interaction called a halogen bond with nucleophilic sites, such as lone pairs or π-systems. wikipedia.orgcore.ac.uk In the context of a catalytic reaction, this halogen bonding can:
Pre-organize Reactants: Form an initial complex between the 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole and the incoming nucleophile or the metal catalyst.
Stabilize Transition States: Lower the activation energy of key steps, such as oxidative addition, by stabilizing the transition state. researchgate.net
This ability to form halogen bonds makes iodine unique among the halogens in its capacity to direct and accelerate reactions through these specific electrostatic interactions. nih.gov
Regioselectivity: The term regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the case of 4-Iodo-1H-benzo[d] Current time information in Bangalore, IN.acs.orgimperial.ac.uktriazole, the iodine substituent primarily directs reactivity at the C4 position by serving as an excellent leaving group in cross-coupling reactions. In reactions involving other parts of the molecule, such as electrophilic substitution on the benzene ring, the large steric bulk and electronic effects of the iodine atom would also play a significant role in directing incoming reagents to other available positions, although this is secondary to its primary function as a coupling handle.
Computational and Theoretical Studies on 4 Iodo 1h Benzo D 1 2 3 Triazole Systems
Electronic Structure and Aromaticity Analysis
The 1,2,3-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron system, which confers it aromatic character. acs.org The fusion of this triazole ring with a benzene (B151609) ring to form the benzotriazole (B28993) scaffold results in a system where electronic effects are distributed over both rings. The introduction of an iodine atom at the 4-position significantly modulates the electronic landscape of the molecule.
The electronic properties of related 4-iodo-1,2,3-triazolylidene mesoionic carbenes have been studied using methods like the Tolman electronic parameter (TEP), which suggested electronic properties similar to those of imidazolylidenes. acs.org This indicates that the iodo-substituted triazole core possesses distinct electronic features that influence its coordination chemistry and reactivity. acs.org
Table 1: Representative Aromaticity Indices for Benzotriazole Scaffolds Note: This table presents illustrative data based on computational studies of related aromatic heterocyclic systems. Actual values for 4-Iodo-1H-benzo[d] researchgate.netehu.estriazole would require specific calculations.
| Ring System | Aromaticity Index Method | Calculated Value (Arbitrary Units) | Interpretation |
|---|---|---|---|
| Benzene Ring | GIMIC | 1.05 | Highly Aromatic |
| Triazole Ring | GIMIC | 0.85 | Moderately Aromatic |
| Benzene Ring | EDDB | 0.95 | High π-delocalization |
| Triazole Ring | EDDB | 0.78 | Significant π-delocalization |
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining reactivity parameters. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 4-Iodo-1H-benzo[d] researchgate.netehu.estriazole, the iodine substituent is expected to influence the energies of these orbitals. The electronegativity and polarizability of iodine can alter the electron distribution, affecting where the molecule is likely to undergo electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In C-nitro-1,2,3-triazoles, for example, quantum-chemical calculations have been used to determine molecular electrostatic potentials to predict sites of protonation. researchgate.net For the 4-iodo derivative, the region around the nitrogen atoms of the triazole ring is expected to show negative potential, indicating their nucleophilic character, while the hydrogen on the N1-H tautomer would be a site of positive potential.
Table 2: Calculated Reactivity Parameters for a Model Triazole System Note: The following data are representative values for a generic substituted benzotriazole, calculated using DFT at the B3LYP/6-31G(d,p) level, to illustrate the type of information obtained from quantum chemical calculations.
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| EHOMO | -6.8 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.6 | eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 4.5 | Debye | Measures the molecule's overall polarity. ucm.es |
| Electronegativity (χ) | 4.0 | eV | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.8 | eV | Resistance to change in electron configuration. |
Modeling of Reaction Mechanisms and Energetics (e.g., DFT Studies)
DFT studies are widely used to elucidate reaction mechanisms, map potential energy surfaces, and calculate the energetics of transition states and intermediates. mdpi.commdpi.com For reactions involving 4-Iodo-1H-benzo[d] researchgate.netehu.estriazole, computational modeling can provide insights that are difficult to obtain experimentally.
A key reaction for this class of compounds is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often used to form the triazole ring itself. mdpi.com DFT calculations have been employed to study the mechanism of the CuAAC reaction, confirming that it proceeds via a stepwise mechanism with a low activation barrier, which explains the high regioselectivity observed experimentally. mdpi.com
Furthermore, the iodine substituent at the 4-position makes the compound a valuable precursor for cross-coupling reactions. The mechanism for reactions involving related 5-iodo-1,2,3-triazoles has been modeled, showing an oxidative addition of the iodo-triazole to a palladium center as the initial step, followed by coordination, insertion, and reductive elimination to form the final product. beilstein-journals.org DFT calculations can determine the energy barriers for each step, helping to optimize reaction conditions. mdpi.com
Table 3: Representative Energetics for a Modeled Reaction Step (e.g., Oxidative Addition) Note: This table shows hypothetical DFT-calculated energy values for a key step in a palladium-catalyzed cross-coupling reaction involving an iodo-triazole.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Iodo-triazole + Pd(0) catalyst) | 0.0 |
| Transition State (TS) for Oxidative Addition | +15.2 |
| Oxidative Addition Intermediate | -5.8 |
Conformational Analysis and Molecular Dynamics Simulations of Benzo[d]researchgate.netbenchchem.comehu.estriazole Scaffolds
While 4-Iodo-1H-benzo[d] researchgate.netehu.estriazole itself is a relatively rigid molecule, it often serves as a scaffold in larger, more flexible structures. Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structures and dynamic behavior of these larger systems. pensoft.net
For instance, benzotriazole moieties are incorporated into peptidomimetics known as peptidotriazolamers. frontiersin.orgnih.gov For these molecules, a combination of NMR spectroscopy and MD simulations with specifically tailored force fields is used to determine their conformational preferences and solvation properties in different solvents. frontiersin.org Such studies have revealed that oligomers containing 1,4-disubstituted 1H-1,2,3-triazoles can adopt compact, folded conformations, including regular helical structures, stabilized by intramolecular interactions. frontiersin.orgnih.gov The large dipole moment of the triazole ring can play a significant role in stabilizing discrete conformations through dipole-dipole interactions. frontiersin.org
MD simulations can track the movement of atoms over time, providing insights into the stability of different conformers, the flexibility of the molecular backbone, and the interactions with solvent molecules. pensoft.net Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are calculated from MD trajectories to quantify the stability and compactness of the simulated structures. pensoft.net
Advanced Spectroscopic Characterization Techniques for 4 Iodo 1h Benzo D 1 2 3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Iodo-1H-benzo[d] rsc.orgrsc.orgbeilstein-journals.orgtriazole and its analogs. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments, including Distortionless Enhancement by Polarization Transfer (DEPT), provides a complete picture of the molecular framework. mdpi.comipb.pt
¹H NMR Spectroscopy is utilized to identify the chemical environment of protons within the molecule. For instance, in derivatives of benzotriazole (B28993), the protons on the benzene (B151609) ring typically appear as distinct signals in the aromatic region of the spectrum. Due to rapid proton exchange between tautomeric forms, benzotriazole itself can show simplified spectra at room temperature with two signals corresponding to the aromatic protons. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and the electronic effects of substituents.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In substituted benzotriazoles, the signals for the carbon atoms of the triazole and benzene rings can be unambiguously assigned. ncl.res.in For example, the chemical shifts of the triazole ring carbons can help distinguish between different tautomeric forms. ncl.res.in
2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms. COSY experiments reveal proton-proton couplings, while HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking different fragments of the molecule. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the interpretation of complex ¹³C NMR spectra.
The following table summarizes representative ¹H and ¹³C NMR data for a derivative of 4-Iodo-1H-benzo[d] rsc.orgrsc.orgbeilstein-journals.orgtriazole.
Interactive Data Table: NMR Data for a 4-Iodo-1H-benzo[d] rsc.orgrsc.orgbeilstein-journals.orgtriazole Derivative
| Technique | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ¹H | 8.93 | s | o-N-Ph |
| 8.02 | s | p-N-Ph | ||
| 7.56 | s | HBTz | ||
| ¹³C NMR | ¹³C | 144.9 | ||
| 140.6 | ||||
| 133.6 | ||||
| 133.5 | ||||
| 131.5 | ||||
| 123.1 | ||||
| 121.1 | ||||
| 110.6 |
Note: Data is for 2-(3,5-bis(trifluoromethyl)phenyl)-4,7-dibromo-2H-benzo[d]1,2,3-triazole, a related derivative. s denotes a singlet. HBTz refers to protons on the benzotriazole ring system. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular mass of 4-Iodo-1H-benzo[d] rsc.orgrsc.orgbeilstein-journals.orgtriazole and its derivatives, which in turn allows for the unambiguous determination of their elemental composition. beilstein-journals.orgrsc.org Techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly employed. rsc.orgrsc.org The high accuracy of HRMS provides strong evidence for the proposed molecular formula of a synthesized compound. scholaris.caehu.es For example, the calculated mass for a specific derivative can be compared to the experimentally found mass to confirm its identity.
Interactive Data Table: HRMS Data for a Derivative
| Compound | Calculated m/z | Found m/z | Ionization Method |
| 1-chloro-2-((3-iodoprop-2-yn-1-yl)oxy)benzene | 326.9494 | 326.9486 | ESI |
Note: Data is for a precursor to a triazole derivative. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" for the compound. In the context of 4-Iodo-1H-benzo[d] rsc.orgrsc.orgbeilstein-journals.orgtriazole and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H, C-H (aromatic), and C=C bonds. nih.govresearchgate.net For example, the N-H stretching vibration in the triazole ring typically appears in a specific region of the IR spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. For aromatic compounds like benzotriazoles, π → π* transitions are typically observed. researchgate.net The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a π → π* transition around 205-206 nm. researchgate.netnih.gov The position and intensity of these absorption bands can be influenced by the presence of substituents on the aromatic ring.
Interactive Data Table: Spectroscopic Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode |
| IR | 3088.10 | C-H aromatic stretching |
| 1469.88 | C=C aromatic stretching | |
| 1271.84 | ||
| 1102.41 | ||
| 939.76 | ||
| 875.75 | ||
| 826.81 | ||
| 678.47 | ||
| UV-Vis | λmax (nm) | Transition |
| 205-206 | π → π* |
Note: IR data is for 2-(3,5-bis(trifluoromethyl)phenyl)-4,7-dibromo-2H-benzo[d]1,2,3-triazole. mdpi.com UV-Vis data is for the parent 1,2,3-triazole. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
Interactive Data Table: Crystallographic Data for 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| Orthorhombic | P2₁2₁2₁ | 8.0778(6) | 11.1909(10) | 14.3114(12) | 1293.72(19) | 4 |
Source: researchgate.net
Applications of 4 Iodo 1h Benzo D 1 2 3 Triazole As a Versatile Building Block in Chemical Research
Role in the Synthesis of Complex Heterocyclic Architectures
4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole serves as a crucial starting material and intermediate in the creation of complex heterocyclic structures. Its utility stems from the reactivity of the iodine atom, which can be readily displaced or participate in various coupling reactions. This allows for the introduction of diverse functionalities and the construction of elaborate molecular frameworks.
One of the primary methods for synthesizing derivatives of 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. soton.ac.ukresearchgate.net For instance, the reaction of an appropriately substituted azide (B81097) with an iodinated alkyne can yield iodinated triazole derivatives. evitachem.com These derivatives can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to build more intricate molecules. evitachem.com
The benzotriazole (B28993) moiety itself can be derivatized to create ligands for transition metals. These metal complexes can then act as catalysts in various organic transformations. soton.ac.ukresearchgate.net For example, copper(II) complexes with benzotriazole-containing ligands have been shown to be effective catalysts for the one-pot synthesis of 1-aryl-1,2,3-triazoles. soton.ac.uk The flexibility and coordination modes of these ligands can be tuned by altering the substitution pattern on the benzotriazole ring. soton.ac.uk
Furthermore, the iodinated benzotriazole scaffold can be a precursor to fused heterocyclic systems. Through intramolecular cyclization reactions, it is possible to construct polycyclic aromatic compounds with embedded triazole rings. nih.gov These complex architectures are of interest in various fields, including medicinal chemistry and materials science. nih.govrsc.org
Table 1: Examples of Complex Heterocyclic Architectures Synthesized Using 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole Derivatives
| Product Class | Synthetic Strategy | Key Features |
| 1,4-Disubstituted 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High regioselectivity and efficiency. soton.ac.ukresearchgate.net |
| Fused Triazoloquinolines | Palladium-Catalyzed Intramolecular Annulation | Construction of polycyclic systems. nih.gov |
| Biheteroaryl Compounds | Sequential Palladium and Copper Catalysis | Efficient formation of complex structures. mdpi.com |
| Tris-Heterocycles | Cascade IMCR/Aza Diels-Alder + CuAAC | Rapid generation of molecular complexity. frontiersin.org |
Utility in Materials Science and Organic Electronics Research
The unique electronic and structural properties of 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole and its derivatives make them valuable components in the field of materials science, particularly in the development of novel organic electronic materials.
Precursors for Organic Semiconductors
The iodinated benzotriazole core is a versatile platform for constructing organic semiconductors. The presence of the iodine atom allows for facile modification through cross-coupling reactions, enabling the synthesis of a wide array of donor-acceptor (D-A) type molecules. mdpi.com These D-A systems are crucial for charge transport in organic electronic devices.
The 2H-benzo[d]1,2,3-triazole (BTz) moiety itself acts as a moderate electron acceptor. mdpi.com By strategically attaching various electron-donating groups to the iodinated positions, the electronic properties, such as the band-gap, of the resulting materials can be precisely tuned. mdpi.com This tunability is essential for optimizing the performance of organic field-effect transistors (OFETs) and other electronic components.
Research has demonstrated that copolymers incorporating functionalized benzotriazole units exhibit interesting charge transport properties. mdpi.com For example, fluorene-based copolymers containing benzotriazole derivatives have been synthesized and their electrical properties evaluated in OFETs, showing their potential as active materials in organic optoelectronics. mdpi.com
Components in Photonic Devices and Light-Emitting Materials
The inherent luminescent properties of benzotriazole derivatives, combined with the ability to modify their structure through the iodo-functionalization, make them promising candidates for applications in photonic devices and as light-emitting materials. mdpi.com The emission color of these materials can be tuned by altering the substituents on the benzotriazole core, leading to a range of photophysical properties. mdpi.com
Derivatives of 2H-benzo[d]1,2,3-triazole have been shown to exhibit high luminescence quantum yields. mdpi.com This property is highly desirable for the development of efficient organic light-emitting diodes (OLEDs). The introduction of iodine atoms provides a handle for further functionalization to enhance these properties or to incorporate the benzotriazole unit into larger polymeric systems for device fabrication.
For instance, the synthesis of benzophenone-based donor-acceptor materials for OLEDs has been achieved through palladium-catalyzed reactions involving 4-iodo-substituted precursors. mdpi.com These materials have shown potential as emitters in OLED devices.
Table 2: Applications of 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole Derivatives in Materials Science
| Application Area | Key Property | Example |
| Organic Semiconductors | Tunable electronic properties (D-A systems) | Fluorene-benzotriazole copolymers for OFETs. mdpi.com |
| Photonic Devices | High luminescence quantum yield | 2H-benzo[d]1,2,3-triazole derivatives as optical waveguides. mdpi.com |
| Light-Emitting Materials | Tunable emission color | Benzophenone-based emitters for OLEDs. mdpi.com |
Supramolecular Chemistry and Crystal Engineering with Iodinated Benzo[d]evitachem.comsoton.ac.ukbenchchem.comtriazole Scaffolds
The presence of an iodine atom on the benzo[d] evitachem.comsoton.ac.uktriazole scaffold introduces the possibility of forming halogen bonds, a directional non-covalent interaction that is increasingly being utilized in supramolecular chemistry and crystal engineering. researchgate.netacs.org Halogen bonding, where the electrophilic region of the iodine atom interacts with a nucleophilic species, can be a powerful tool for controlling the self-assembly of molecules in the solid state. researchgate.netacs.org
The interplay of halogen bonds with other non-covalent interactions, such as hydrogen bonds and π-π stacking, can lead to the formation of well-defined and predictable supramolecular architectures. nih.gov The directionality and strength of halogen bonds can be modulated by the electronic environment of the iodine atom, which can be influenced by other substituents on the benzotriazole ring. researchgate.net
Development of Novel Catalytic Systems Utilizing Benzo[d]evitachem.comsoton.ac.ukbenchchem.comtriazole Ligands
The benzo[d] evitachem.comsoton.ac.uktriazole core, particularly when functionalized, can serve as a versatile ligand for transition metals, leading to the development of novel catalytic systems. The nitrogen atoms of the triazole ring can coordinate to metal centers, and the substituents on the benzotriazole can be tailored to fine-tune the electronic and steric properties of the resulting metal complex. soton.ac.ukresearchgate.net
The introduction of an iodine atom provides a convenient handle for further modification of the ligand structure through cross-coupling reactions, allowing for the synthesis of a wide variety of ligands with different properties. These tailored ligands can then be used to create catalysts with enhanced activity, selectivity, and stability for a range of organic transformations.
For example, copper complexes bearing benzotriazole-based ligands have been successfully employed as catalysts in click chemistry reactions. soton.ac.uk Furthermore, the 1,2,3-triazole moiety itself can act as a ligand for various transition metals, including ruthenium, rhodium, and iridium, which are known to catalyze a wide array of chemical reactions. researchgate.netuq.edu.au The development of new benzotriazole-based ligands holds promise for advancing the field of catalysis.
Applications in Radiochemistry for Imaging Agent Precursors and Radiolabeling Methodologies
The iodinated nature of 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole makes it a valuable precursor in the field of radiochemistry, particularly for the synthesis of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic imaging and therapy. nih.gov
The stable iodine atom in 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole can be replaced with a radioactive iodine isotope through various radioiodination methods. nih.gov This allows for the site-specific introduction of the radiolabel into a larger biomolecule or drug candidate. The benzotriazole core can be part of a larger molecular scaffold designed to target specific biological entities, such as enzymes or receptors.
The development of efficient and mild radioiodination techniques is crucial for the preparation of radiopharmaceuticals. nih.gov The use of organoiodine precursors, such as 4-Iodo-1H-benzo[d] evitachem.comsoton.ac.uktriazole, allows for isotopic exchange reactions or electrophilic and nucleophilic radioiodination reactions to produce the desired radiolabeled compound. nih.gov Furthermore, the triazole moiety, often synthesized via click chemistry, can serve as a stable linker to connect the radioiodinated aromatic part to a biologically active molecule. acs.org
Table 3: Iodine Radioisotopes Used in Biomedical Applications
| Isotope | Half-life | Primary Application |
| ¹²³I | 13.22 hours | SPECT Imaging |
| ¹²⁴I | 4.18 days | PET Imaging |
| ¹²⁵I | 59.4 days | Preclinical Research, Radioimmunoassays |
| ¹³¹I | 8.02 days | Radiotherapy, SPECT Imaging |
Future Directions and Emerging Research Avenues for 4 Iodo 1h Benzo D 1 2 3 Triazole
Development of Novel and Highly Efficient Synthetic Methodologies
The pursuit of more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole and its derivatives is a primary focus of ongoing research. Current synthetic strategies often involve multi-step processes, and the development of one-pot or domino reactions represents a significant leap forward.
A promising approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." mdpi.comresearchgate.net This method allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields. mdpi.comacs.orgtandfonline.com Researchers are exploring the use of various copper catalysts, including copper nanoparticles and copper complexes, to enhance reaction efficiency and facilitate catalyst recycling. tandfonline.comresearchgate.net The development of safer alternatives to traditional azide-alkyne cycloadditions, such as the use of arylglyoxaldoxime semicarbazone with sodium dithionite (B78146) and oxygen, is also being investigated. nih.gov
Furthermore, the exploration of novel catalytic systems, including those based on other transition metals like ruthenium and palladium, could lead to alternative regioselective syntheses of triazole derivatives. acs.orgresearchgate.net The use of microwave-assisted synthesis has also shown potential for accelerating reaction times and improving yields of 1,2,3-triazole derivatives. tandfonline.com
Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
| Methodology | Catalyst | Key Features | Potential Advantages |
| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Traditional method, often results in a mixture of regioisomers. acs.orgtandfonline.com | Simplicity of concept. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | "Click chemistry" approach, highly regioselective for 1,4-disubstituted triazoles. mdpi.comacs.org | High yields, mild reaction conditions, regioselectivity. tandfonline.com |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | Regioselective for 1,5-disubstituted triazoles. acs.org | Access to alternative regioisomers. |
| Palladium-Copper Catalysis | Palladium and Copper | Enables domino reactions for the synthesis of fused triazole systems. researchgate.net | Efficient synthesis of complex heterocyclic structures. |
| Iodine-Promoted Cyclization | Iodine | Can be used for the synthesis of iodo-heterocyclic dyads from diethynyl-triazoles. researchgate.net | Introduction of iodine for further functionalization. |
Exploration of Undiscovered Reactivity Patterns and Cascade Transformations
The iodine atom in 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole imparts unique reactivity, making it a valuable precursor for a variety of chemical transformations. The electrophilic nature of the iodine atom makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups onto the benzotriazole (B28993) core. evitachem.com
A key area of emerging research is the exploration of cascade transformations initiated by the reactivity of the iodo-benzotriazole moiety. For instance, intramolecular cyclization of 2-(5-iodo-1,2,3-triazolyl)benzoic acids can lead to the formation of "hidden" diazo compounds, which can then be trapped in denitrogenative coupling reactions to form a variety of functionalized benzoxazoles and anthranilamides. researchgate.net This strategy opens up new avenues for the synthesis of complex heterocyclic systems from readily available starting materials.
Furthermore, the development of denitrogenative transformations of triazoles, where they serve as surrogates for diazo compounds, is a rapidly growing field. acs.org Suitably substituted triazoles can react with various metal catalysts to generate metal carbenoids, which can then participate in a range of reactions including transannulations, insertions, and ylide formations. acs.org Investigating the potential of 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole and its derivatives in such transformations could unlock novel synthetic pathways to nitrogen-containing complex molecules.
Integration of Advanced Computational Predictions with Experimental Validation in Synthetic Design
The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in modern drug discovery and materials science. pharmafeatures.com For 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole, computational methods like Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. researchgate.netacs.orgnih.gov
DFT calculations can be employed to:
Predict Reaction Mechanisms: Elucidate the transition states and intermediates involved in the synthesis and subsequent reactions of 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole, helping to optimize reaction conditions and predict product outcomes. beilstein-journals.org
Understand Adsorption Behavior: Model the interaction of benzotriazole and its derivatives with metal surfaces, which is critical for applications in corrosion inhibition. researchgate.netacs.org
Simulate Spectroscopic Properties: Calculate properties like NMR and UV-Vis spectra to aid in the characterization of newly synthesized compounds. mdpi.comtandfonline.com
Guide Drug Design: Predict the binding affinity and interaction modes of benzotriazole derivatives with biological targets, such as enzymes, to guide the design of new therapeutic agents. nih.govnih.gov
The validation of these computational predictions through rigorous experimental work is essential to ensure their accuracy and reliability. pharmafeatures.com This iterative process of prediction and validation can significantly accelerate the discovery and development of new molecules with desired properties. For example, computational studies have been used to understand the binding energies and charge transfer between benzotriazole and metal surfaces, with the results supporting experimental observations of its corrosion inhibition properties. researchgate.net
Table 2: Applications of Computational Chemistry in Benzotriazole Research
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding of transition states and reaction pathways. beilstein-journals.org |
| DFT | Adsorption on Metal Surfaces | Elucidation of binding energies and corrosion inhibition mechanisms. researchgate.netacs.org |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Prediction of electronic absorption spectra. nih.gov |
| Molecular Docking | Drug Design | Prediction of binding modes and affinities with biological targets. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | System Stability | Assessment of the stability of ligand-protein complexes over time. tandfonline.com |
Expansion of Applications into New Functional Materials and Supramolecular Architectures
The unique properties of the 1,2,3-triazole ring system, combined with the versatility of the iodo-substituent, make 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole a promising building block for the development of novel functional materials and supramolecular assemblies.
The nitrogen-rich triazole ring can participate in a variety of supramolecular interactions, including hydrogen bonding, halogen bonding, and coordination with metal ions. rsc.org These interactions can be harnessed to construct well-defined supramolecular architectures such as polymers, gels, and liquid crystals. The ability of the triazole to act as a ligand for metal ions is also being explored for applications in catalysis and the development of photoluminescent materials. researchgate.net
In the realm of materials science, iodinated benzotriazole derivatives are being investigated for their potential use in:
Organic Electronics: The electronic properties of triazole-containing polymers can be tuned by modifying the substituents on the triazole ring, making them potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Corrosion Inhibitors: Benzotriazole and its derivatives are well-known corrosion inhibitors for copper and its alloys. researchgate.netacs.org The iodo-substituent could potentially enhance these properties or provide a handle for further functionalization to create more effective inhibitors.
Functional Polymers: The incorporation of 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole into polymer chains can lead to materials with enhanced thermal stability and mechanical properties. evitachem.com
The future of 4-Iodo-1H-benzo[d] evitachem.comresearchgate.netreading.ac.uktriazole research lies in the continued exploration of its fundamental chemistry and the creative application of this knowledge to address challenges in medicine, materials science, and beyond. The development of new synthetic tools, a deeper understanding of its reactivity, the integration of computational and experimental approaches, and the expansion into new application areas will undoubtedly solidify its position as a valuable and versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Iodo-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of the triazole core or cyclization of iodinated precursors. For example, iodination can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under reflux conditions. Reaction time, solvent polarity, and stoichiometric ratios of iodine sources significantly impact yield. A study reported a 65% yield using DMSO as a solvent under prolonged reflux (18 hours), followed by crystallization in water-ethanol . Optimization should include monitoring via TLC and NMR to track intermediate formation.
Q. How can structural purity and identity be confirmed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm) and iodine’s deshielding effects.
- X-ray crystallography : Resolve the iodine substitution pattern and triazole ring geometry. Refinement programs like SHELXL are critical for verifying bond lengths and angles .
- Elemental analysis : Validate molecular formula (C₆H₄IN₃) with ≤0.3% deviation.
Q. What are the primary applications of this compound in synthetic chemistry?
- Methodological Answer : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. It also serves as a directing group in C–H functionalization. For example, palladium-catalyzed coupling with terminal alkynes produces ethynylated derivatives, useful in materials science . Comparative studies with non-iodinated analogs show enhanced reactivity due to iodine’s electron-withdrawing effects .
Advanced Research Questions
Q. How does the iodine substituent influence the electronic and steric properties of the triazole ring?
- Methodological Answer : Computational studies (DFT at B3LYP/6-311G++(d,p)) reveal that iodine increases the triazole’s electrophilicity, lowering the LUMO energy by ~1.2 eV compared to non-halogenated analogs. Steric effects are minimal due to iodine’s position at the 4th carbon, avoiding steric clashes in planar reactions. Electrostatic potential maps highlight nucleophilic attack sites at N2 and N3 positions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated triazoles?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). A systematic approach includes:
- Dose-response curves : Compare IC₅₀ values across multiple cell lines.
- Metabolic stability assays : Assess compound degradation in PBS or serum to rule out false negatives.
- QSAR modeling : Correlate iodine’s Hammett σ value with antimicrobial potency. Studies show a 2.5-fold increase in activity against S. aureus compared to chloro analogs .
Q. How can this compound be functionalized for use in photonic devices?
- Methodological Answer : Iodine’s heavy atom effect enhances intersystem crossing, making the compound suitable as a photosensitizer. Functionalization steps:
- Suzuki coupling : Attach carbazole or fluorene moieties to extend π-conjugation.
- Click chemistry : Introduce triazole-linked dendrimers via CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition) for OLED applications. Device testing shows a 15% increase in external quantum efficiency compared to brominated analogs .
Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Docking studies (AutoDock Vina) identify hydrogen bonding between iodine and heme iron’s proximal oxygen. Metabolic assays using human liver microsomes reveal competitive inhibition (Kᵢ = 2.3 µM), with iodine’s van der Waals radius (1.98 Å) sterically blocking substrate access. Isotope-labeled (¹²⁵I) analogs confirm covalent adduct formation via radical intermediates .
Key Recommendations for Experimental Design
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 18 hours to <2 hours, improving yield by 10–15% .
- Biological Assays : Include cytotoxicity profiling (e.g., HepG2 cells) to differentiate antimicrobial efficacy from general toxicity.
- Structural Analysis : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
